Nanomolar S1P₂ Receptor Antagonism Confers Functional Selectivity Over S1P₁ and S1P₃
In a direct head‑to‑head evaluation of S1P receptor antagonism, 5‑Bromo‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine inhibits recombinant human S1P₂ with an IC₅₀ of 2.10 nM, while exhibiting >100‑fold lower potency against S1P₁ (IC₅₀ = 6.18 µM) and S1P₃ (IC₅₀ = 760 nM) [1]. The chlorine‑substituted analog 5‑Chloro‑2‑iodo‑4,6‑dimethylpyridin‑3‑amine lacks publicly reported affinity data for these targets , making potency predictions unreliable.
| Evidence Dimension | S1P₂ Receptor Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 nM |
| Comparator Or Baseline | S1P₁: 6.18 µM; S1P₃: 760 nM |
| Quantified Difference | S1P₂ is ~2,940‑fold more potent than S1P₁ and ~362‑fold more potent than S1P₃ |
| Conditions | Recombinant human receptors expressed in CHO cells; EC₈₀ S1P‑induced activation assay |
Why This Matters
This level of S1P₂ selectivity is essential for deconvoluting S1P₂‑specific signaling pathways without confounding S1P₁/S1P₃ cross‑reactivity, making the compound a preferred tool for studying fibrosis, cancer, and vascular biology.
- [1] BindingDB. BDBM50576231 (CHEMBL4860509): 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine. View Source
